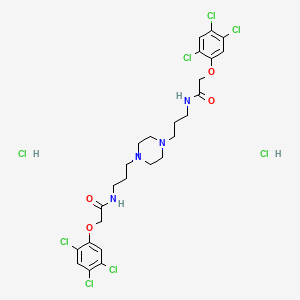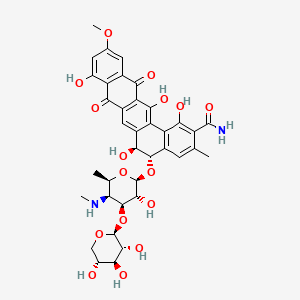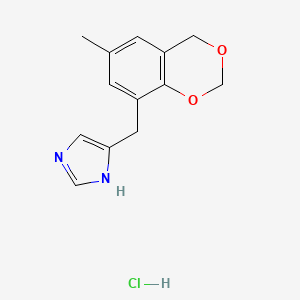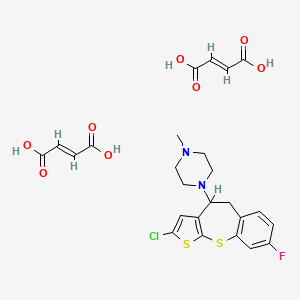
1-(4-Chlorophenyl)-(1,2,4)triazino(6,1-a)isoquinolin-5-ium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Chlorophenyl)-(1,2,4)triazino(6,1-a)isoquinolin-5-ium bromide is a synthetic compound that belongs to the class of triazino isoquinolinium derivatives This compound is characterized by its unique structure, which includes a chlorophenyl group and a triazino isoquinolinium core
准备方法
The synthesis of 1-(4-Chlorophenyl)-(1,2,4)triazino(6,1-a)isoquinolin-5-ium bromide typically involves multiple steps, starting with the preparation of the triazino isoquinolinium core. The synthetic route may include the following steps:
Formation of the Triazino Isoquinolinium Core: This step involves the cyclization of appropriate precursors under specific reaction conditions, such as the use of strong acids or bases, elevated temperatures, and suitable solvents.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, where a suitable chlorophenyl precursor reacts with the triazino isoquinolinium core.
Bromination: The final step involves the addition of a bromide ion to form the bromide salt of the compound.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
化学反应分析
1-(4-Chlorophenyl)-(1,2,4)triazino(6,1-a)isoquinolin-5-ium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.
Addition: The compound can undergo addition reactions with nucleophiles or electrophiles, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include strong acids, bases, oxidizing agents, reducing agents, and various solvents. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It has been investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.
Industry: It is used in the development of new materials and as a component in various industrial processes.
作用机制
The mechanism of action of 1-(4-Chlorophenyl)-(1,2,4)triazino(6,1-a)isoquinolin-5-ium bromide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
1-(4-Chlorophenyl)-(1,2,4)triazino(6,1-a)isoquinolin-5-ium bromide can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-(1,2,4)triazino(6,1-a)isoquinolin-5-ium chloride: This compound differs by the presence of a chloride ion instead of a bromide ion.
1-(4-Methylphenyl)-(1,2,4)triazino(6,1-a)isoquinolin-5-ium bromide: This compound has a methyl group instead of a chlorine atom on the phenyl ring.
1-(4-Fluorophenyl)-(1,2,4)triazino(6,1-a)isoquinolin-5-ium bromide: This compound has a fluorine atom instead of a chlorine atom on the phenyl ring.
The uniqueness of this compound lies in its specific structure and the presence of the chlorophenyl group, which may confer distinct chemical and biological properties compared to its analogs.
属性
CAS 编号 |
82319-85-5 |
|---|---|
分子式 |
C17H11BrClN3 |
分子量 |
372.6 g/mol |
IUPAC 名称 |
1-(4-chlorophenyl)-[1,2,4]triazino[6,1-a]isoquinolin-5-ium;bromide |
InChI |
InChI=1S/C17H11ClN3.BrH/c18-14-7-5-13(6-8-14)16-17-15-4-2-1-3-12(15)9-10-21(17)20-11-19-16;/h1-11H;1H/q+1;/p-1 |
InChI 键 |
UMMYEOXCIMOEHH-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=C2C(=C1)C=C[N+]3=NC=NC(=C23)C4=CC=C(C=C4)Cl.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[4-(3-ethylsulfonylpropyl)-1-bicyclo[2.2.2]octanyl]-4-methyl-5-[2-(trifluoromethyl)phenyl]-1,2,4-triazole;hydrochloride](/img/structure/B12765367.png)
![3-chloro-10-[2-(dimethylamino)ethoxy]-5H-benzo[b][1]benzothiepin-6-one;hydrochloride](/img/structure/B12765374.png)




![2-[[6-amino-2-(4-butylanilino)purin-9-yl]methoxy]ethanol;hydrate](/img/structure/B12765414.png)






![5-O-[2-[4-(4-benzhydrylpiperazin-1-yl)phenyl]ethyl] 3-O-methyl 2,6-dimethyl-4-[2-(trifluoromethyl)pyridin-3-yl]-1,4-dihydropyridine-3,5-dicarboxylate;(E)-but-2-enedioic acid](/img/structure/B12765454.png)
